molecular formula C8H9F2N3O2 B2384076 1-Amino-3-(2,4-difluoro-5-methoxyphenyl)urea CAS No. 2408963-43-7

1-Amino-3-(2,4-difluoro-5-methoxyphenyl)urea

Cat. No.: B2384076
CAS No.: 2408963-43-7
M. Wt: 217.176
InChI Key: VTMMYZKHEJOBJA-UHFFFAOYSA-N
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Description

1-Amino-3-(2,4-difluoro-5-methoxyphenyl)urea is a synthetic organic compound with the molecular formula C8H9F2N3O2 It is characterized by the presence of an amino group, a urea moiety, and a difluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-(2,4-difluoro-5-methoxyphenyl)urea can be synthesized through a multi-step process. One common method involves the reaction of 2,4-difluoro-5-methoxyaniline with phosgene to form the corresponding isocyanate intermediate. This intermediate is then reacted with ammonia to yield the desired urea derivative. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters and purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(2,4-difluoro-5-methoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under mild to moderate temperatures.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-Amino-3-(2,4-difluoro-5-methoxyphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

    1-Amino-3-(2,4-difluorophenyl)urea: Lacks the methoxy group, which may affect its reactivity and biological activity.

    1-Amino-3-(2,4-dimethoxyphenyl)urea: Contains additional methoxy groups, potentially altering its chemical properties and applications.

    1-Amino-3-(2,4-dichlorophenyl)urea: Substitutes fluorine atoms with chlorine, which can significantly change its chemical behavior and interactions.

Uniqueness: 1-Amino-3-(2,4-difluoro-5-methoxyphenyl)urea is unique due to the presence of both difluoro and methoxy groups, which confer distinct electronic and steric properties. These features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-amino-3-(2,4-difluoro-5-methoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3O2/c1-15-7-3-6(12-8(14)13-11)4(9)2-5(7)10/h2-3H,11H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMMYZKHEJOBJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)NC(=O)NN)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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